3-Acetyl-4-hydroxybenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
3-acetyl-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-5(10)7-4-6(14(9,12)13)2-3-8(7)11/h2-4,11H,1H3,(H2,9,12,13) |
InChI Key |
DBHHXTYWDJYIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Formation of Sulfonyl Chloride:benzenesulfonic Acid is Treated with a Chlorinating Agent, Such As Thionyl Chloride Socl₂ or Phosphorus Pentachloride Pcl₅ , to Produce Benzenesulfonyl Chloride C₆h₅so₂cl .
C₆H₅SO₃H + SOCl₂ → C₆H₅SO₂Cl + SO₂ + HCl
Amidation:the Resulting Sulfonyl Chloride is a Highly Reactive Electrophile. the Sulfur Atom is Electron Deficient and Readily Attacked by Nucleophiles. the Reaction with a Primary or Secondary Amine, or Ammonia, Displaces the Chloride Leaving Group to Form the Sulfonamide.youtube.comcbijournal.comthis Reaction is Typically Carried out in the Presence of a Non Nucleophilic Base, Such As Pyridine or Triethylamine, to Neutralize the Hydrochloric Acid Hcl Generated As a Byproduct.youtube.comcbijournal.com
Selective Functionalization and Derivatization Approaches
With the benzene (B151609) sulfonamide core in place, or by starting with an appropriately substituted benzene ring, selective functionalization is required to introduce the acetyl and hydroxyl groups at the correct positions to yield 3-Acetyl-4-hydroxybenzene-1-sulfonamide.
Regioselective Acetylation and Hydroxylation of Benzene Rings
Regioselective Acetylation: The introduction of an acetyl group (-COCH₃) onto a benzene ring is typically achieved through Friedel-Crafts acylation. ucalgary.caresearchgate.net For a phenol, acylation can occur at two positions: C-acylation on the aromatic ring to form a hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form an ester. ucalgary.ca
To achieve C-acylation ortho to the hydroxyl group, as required for the target molecule, specific conditions are necessary. The hydroxyl group is a strong ortho-, para-director. Friedel-Crafts acylation of phenol itself often leads to a mixture of products or favors O-acylation. However, methods for regioselective ortho-acylation have been developed, often involving the use of specific Lewis acid catalysts or directing group strategies that favor the formation of an organized complex between the phenol, catalyst, and acylating agent. acs.orgnih.gov For instance, the Fries rearrangement of a phenyl acetate can also be used to introduce an acetyl group, often favoring the ortho and para positions.
Regioselective Hydroxylation: Aromatic hydroxylation involves the introduction of a hydroxyl group (-OH) onto an aromatic ring, a process that is also a type of electrophilic aromatic substitution. fiveable.me The regioselectivity is governed by the existing substituents on the ring. fiveable.me For an aromatic ketone, the acyl group is an electron-withdrawing, meta-directing group. Therefore, direct hydroxylation of 3-acetylbenzenesulfonamide would be expected to occur at the position meta to the acetyl group.
Achieving ortho-hydroxylation to an existing ketone can be challenging. researchgate.net It often requires specialized transition-metal-catalyzed C-H activation methods, where a directing group on the substrate guides the catalyst to functionalize a specific C-H bond. researchgate.net
Synthesis of Azo Derivatives Incorporating 3-Acetyl-4-hydroxyphenyl Moieties
Azo compounds, characterized by the R−N=N−R' functional group, are synthesized through a sequence of diazotization and azo coupling reactions. This methodology can be used to create derivatives from the 3-acetyl-4-hydroxyphenyl scaffold.
The synthesis typically begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This reaction forms a highly reactive diazonium salt.
ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O
The diazonium salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol. The electron-rich nature of the 4-hydroxy-acetophenone moiety makes it an excellent coupling partner. The coupling occurs predominantly at the position para to the activating hydroxyl group. In the case of the 3-acetyl-4-hydroxyphenyl structure, the position ortho to the hydroxyl group (and meta to the acetyl group) is activated and available for coupling.
ArN₂⁺X⁻ + C₈H₇O₂(R) → Ar-N=N-C₈H₆O₂(R) + HX
This pathway allows for the incorporation of the 3-acetyl-4-hydroxyphenyl unit into larger azo dye structures.
Multi-Step Molecular Assembly and Sequential Reaction Strategies
The synthesis of a polysubstituted benzene ring like this compound requires careful planning of the reaction sequence, as the order of substituent introduction is critical for achieving the desired regiochemistry. youtube.com The electronic properties of the substituents (activating vs. deactivating) and their directing effects (ortho, para vs. meta) must be considered at each step. chemistrysteps.com
A plausible synthetic strategy might involve:
Starting with a pre-functionalized benzene: One might begin with a compound like 4-hydroxyacetophenone.
Sulfonylation: The hydroxyl and acetyl groups are both on the ring. The hydroxyl group is a strongly activating ortho, para-director, while the acetyl group is a deactivating meta-director. Sulfonation would likely be directed by the powerful hydroxyl group to the position ortho to it (position 3).
Amidation: The resulting 3-acetyl-4-hydroxybenzenesulfonic acid would then be converted to its sulfonyl chloride and subsequently reacted with ammonia to form the final sulfonamide.
An alternative approach could involve protecting groups. For instance, the highly reactive amino group in aniline is often protected as an acetanilide to moderate its reactivity and prevent side reactions during steps like chlorosulfonation. utdallas.edu The protecting group is then removed in a final step to reveal the desired functionality. utdallas.edu Such multi-step sequences allow for precise control over the molecular architecture. youtube.comutdallas.edu
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetanilide |
| Aniline |
| Benzaldehyde |
| Benzene |
| Benzenesulfonic acid |
| Benzenesulfonyl chloride |
| Chlorobenzene |
| Chlorosulfuric acid |
| Diphenyl sulfone |
| Nitric acid |
| Nitrobenzene |
| Phenol |
| Phenyl acetate |
| Phosphorus pentachloride |
| Phthalic dichloride |
| Pyridine |
| Resorcinol |
| Sodium hydroxide |
| Sulfur trioxide |
| Sulfuric acid |
| Thionyl chloride |
| Toluene |
Catalyst-Driven Synthesis and Green Chemistry Considerations
The synthesis of sulfonamides, including architectures related to this compound, has evolved significantly with the advent of catalyst-driven methodologies and an increasing emphasis on green chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and solvents compared to traditional methods. Key areas of innovation include the use of copper catalysts for cross-coupling reactions, the application of sustainable solvent systems like deep eutectic solvents, and the implementation of continuous flow technologies.
Copper-Catalyzed Cross-Coupling Reactions in Sulfonamide Synthesis
Copper-catalyzed cross-coupling reactions have become a powerful tool for the N-arylation of sulfonamides, offering a direct route to N-(hetero)aryl sulfonamides which are prevalent skeletons in pharmaceutical development. nih.govresearchgate.net This approach is attractive as it can circumvent the use of potentially genotoxic reagents associated with older condensation methods. nih.govresearchgate.net These reactions typically involve the coupling of primary or secondary sulfonamides with (hetero)aryl halides.
Research has demonstrated that combinations of copper salts and specific ligands can effectively catalyze these transformations. For instance, a combination of copper(I) oxide (Cu₂O) and a 4-hydroxypicolinamide ligand has been successful in coupling primary sulfonamides with (hetero)aryl chlorides. nih.govresearchgate.net Similarly, various copper salts paired with oxalamide ligands have been shown to be effective for the coupling of both primary and secondary sulfonamides with (hetero)aryl bromides at temperatures around 100 °C. nih.govresearchgate.net The versatility of this methodology has been highlighted by its successful application in the direct sulfonamidation of existing drug molecules containing chlorine atoms. researchgate.net
Another innovative copper-catalyzed approach involves a one-step, three-component synthesis. This method combines (hetero)aryl boronic acids, amines, and sulfur dioxide (using a surrogate reagent like DABSO) with a Cu(II) catalyst to directly produce a diverse range of sulfonamides. nih.gov This process is notable for its tolerance of a wide variety of coupling partners, including different aryl, heteroaryl, and even alkenyl boronic acids, as well as various primary and secondary amines. nih.gov
A summary of representative copper-catalyzed systems is presented below.
| Catalyst System | Reactants | Ligand | Key Features |
| Copper Salts (2-5 mol%) | Primary/Secondary Sulfonamides + (Hetero)aryl Bromides | Oxalamides | Effective for a wide range of sulfonamides and aryl bromides. nih.govresearchgate.net |
| Cu₂O (10 mol%) | Primary Sulfonamides + (Hetero)aryl Chlorides | 4-Hydroxypicolinamide | Enables coupling with less reactive aryl chlorides. nih.govresearchgate.net |
| Cu(II) Catalyst | (Hetero)aryl Boronic Acids + Amines + SO₂ (from DABSO) | Not specified | Direct, single-step three-component synthesis. nih.gov |
| Copper Catalyst | Aryl Boronic Acids + SO₂ (from DABSO) + Aryl Iodides | Not specified | First sulfonylative variant of a Suzuki-Miyaura cross-coupling. rsc.org |
Utilization of Deep Eutectic Solvents and Sustainable Protocols
In the pursuit of greener chemical processes, deep eutectic solvents (DESs) have emerged as environmentally responsible alternatives to traditional volatile organic compounds (VOCs) like dichloromethane or acetonitrile. uniba.it DESs are mixtures of components, such as choline chloride (ChCl) with urea or glycerol, which form a eutectic with a melting point much lower than the individual components. uniba.itnih.gov These solvents are often biodegradable, non-toxic, and cost-effective.
A sustainable and scalable protocol for synthesizing sulfonamides has been developed using ChCl-based DESs. uniba.it In this method, various primary and secondary amines react with sulfonyl chlorides in either ChCl/glycerol or ChCl/urea at room temperature. uniba.itresearchgate.net The reactions proceed under aerobic conditions and achieve high yields, often up to 97%, within a few hours. uniba.itnih.gov A key advantage of this system is the straightforward product isolation; after the reaction, the pH is adjusted, and the product can be isolated by simple extraction or filtration after decanting the DES. uniba.it The eco-friendliness of this procedure is validated by quantitative green metrics like the E-factor and EcoScale. uniba.it
DESs can also be used in catalyst-driven reactions. One sustainable method describes a copper-catalyzed process for sulfonamide synthesis starting from triarylbismuthines, sodium metabisulfite (Na₂S₂O₅), and nitro compounds in a DES medium. ua.es This reaction uses the triarylbismuthine to incorporate the SO₂ group, and the bismuth salt by-products are easily removed by precipitation with water, avoiding the use of VOCs throughout the process. ua.es
| Deep Eutectic Solvent | Reactants | Conditions | Yield | Key Features |
| Choline Chloride/Glycerol (1:2 mol/mol) | Amines + Sulfonyl Chlorides | Room Temperature, 2-12 h | Up to 97% | Sustainable, scalable, reusable solvent, simple workup. uniba.itnih.gov |
| Choline Chloride/Urea (1:2 mol/mol) | Amines + Sulfonyl Chlorides | Room Temperature, 2-12 h | Up to 97% | Environmentally responsible alternative to VOCs. uniba.itnih.gov |
| Not Specified | Triarylbismuthines + Na₂S₂O₅ + Nitro Compounds | 80 °C, 24 h, Cu catalyst | High | Avoids VOCs, easy removal of by-products. ua.es |
Flow Chemistry Applications in Sulfonamide Synthesis
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgrsc.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, making it a valuable tool for greening the synthesis of sulfonamides and their precursors. rsc.org
An eco-friendly and rapid synthesis of a sulfonamide library has been demonstrated using a meso-reactor apparatus. acs.org This flow setup is designed to minimize waste and employ green media and non-toxic reactants. The protocol allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides, with products isolated in high purity and good yields through simple extraction and precipitation, eliminating the need for further purification. acs.org
Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides, which are key intermediates in the production of sulfonamides. rsc.org One such method uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the oxidative chlorination of disulfides and thiols. The use of a small volume reactor (639 μL) and short residence times (41 s) allows for exquisite control over reaction parameters, prevents thermal runaway, and results in a very high space-time yield. rsc.org The ability to safely and efficiently generate sulfonyl chlorides in-flow, which can then be directly used in subsequent reactions, represents a significant process intensification and safety improvement. rsc.orgunimi.it
| Flow Chemistry Application | Key Process | Advantages |
| Sulfonamide Library Synthesis | Reaction of amines and sulfonyl chlorides in a meso-reactor. | Rapid, waste minimization, use of green media, scalable, simple purification. acs.org |
| Sulfonyl Chloride Synthesis | Oxidative chlorination of thiols/disulfides using DCH in a microreactor. | Improved safety, prevents thermal runaway, high space-time yield, short residence time. rsc.org |
Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3-Acetyl-4-hydroxybenzene-1-sulfonamide is anticipated to reveal a distinct set of signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is expected to exhibit a complex splitting pattern due to the trisubstituted benzene (B151609) ring.
The proton attached to C-2 would likely appear as a doublet, coupling with the proton at C-6. Similarly, the proton at C-6 would present as a doublet of doublets, coupling with both the C-2 and C-5 protons. The proton at C-5 is expected to be a doublet, coupling with the C-6 proton. The chemical shifts of these aromatic protons are influenced by the electronic effects of the acetyl, hydroxyl, and sulfonamide substituents.
The acetyl group's methyl protons would give rise to a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The protons of the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | ~2.0 |
| H-6 | ~7.8 | dd | ~8.5, 2.0 |
| H-5 | ~7.0 | d | ~8.5 |
| -COCH₃ | ~2.6 | s | - |
| -OH | Variable (broad) | s | - |
| -SO₂NH₂ | Variable (broad) | s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the acetyl group will appear significantly downfield, typically above δ 195 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm, with their specific shifts determined by the attached functional groups. The carbon bearing the hydroxyl group (C-4) is expected to be the most deshielded among the ring carbons directly bonded to a heteroatom, while the carbon attached to the sulfonamide group (C-1) will also be significantly deshielded.
Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ signals will appear as positive peaks, while CH₂ signals (absent in this molecule) would be negative. Quaternary carbons, such as C-1, C-3, C-4, and the carbonyl carbon, will be absent in the DEPT-135 spectrum, aiding in their definitive assignment.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | ~135 | Absent |
| C-2 | ~130 | Positive (CH) |
| C-3 | ~125 | Absent |
| C-4 | ~160 | Absent |
| C-5 | ~118 | Positive (CH) |
| C-6 | ~132 | Positive (CH) |
| -C OCH₃ | >195 | Absent |
| -COC H₃ | ~26 | Positive (CH₃) |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H-2 with H-6, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each aromatic proton (H-2, H-5, H-6) to its corresponding carbon atom (C-2, C-5, C-6) and the methyl protons to the methyl carbon of the acetyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and to C-3 of the aromatic ring. The aromatic protons would show correlations to neighboring and geminal carbons, helping to piece together the entire molecular framework and confirm the substitution pattern on the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands. The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the sulfonamide group are expected to show two distinct bands in the 3200-3400 cm⁻¹ range, corresponding to asymmetric and symmetric stretching. The C=O stretching of the acetyl group will give a strong, sharp absorption band around 1650-1680 cm⁻¹, likely at a lower frequency due to intramolecular hydrogen bonding with the adjacent hydroxyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will produce strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the S=O stretches are expected to show strong signals. The C=O stretch will also be Raman active.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200-3600 (broad) | Weak |
| Sulfonamide -NH₂ | N-H stretch (asym, sym) | 3200-3400 (two bands) | Weak |
| Acetyl C=O | C=O stretch | 1650-1680 (strong, sharp) | Strong |
| Aromatic C-H | C-H stretch | >3000 (medium) | Strong |
| Aromatic C=C | C=C stretch | 1450-1600 (variable) | Strong |
| Sulfonamide S=O | S=O stretch (asym, sym) | 1350-1300, 1160-1120 (strong) | Strong |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₄S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. The resulting mass spectrum will not only show the molecular ion peak but also a series of fragment ions that provide valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. For this compound, characteristic fragmentation could include the loss of the SO₂NH₂ group, the loss of the acetyl group, and cleavages within the aromatic ring.
Interactive Data Table: Predicted HRMS Data and Major Fragment Ions
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₈H₁₀NO₄S⁺ | 218.0325 | Protonated molecular ion |
| [M-CH₃CO]⁺ | C₆H₆NO₄S⁺ | 176.0063 | Loss of the acetyl group |
| [M-SO₂NH₂]⁺ | C₈H₇O₂⁺ | 135.0441 | Loss of the sulfonamide group |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
Of particular interest would be the planarity of the benzene ring and the orientation of the acetyl, hydroxyl, and sulfonamide substituents relative to the ring. The analysis would likely reveal the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent acetyl group, forming a stable six-membered ring.
Determination of Crystal System and Space Group
The determination of the crystal system and space group for a compound is achieved through single-crystal X-ray diffraction. This technique provides precise information about the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the symmetry operations that define the crystal's structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 14.85 |
| c (Å) | 10.60 |
| β (°) | 114.5 |
| Volume (ų) | 1450 |
Analysis of Hydrogen Bonding Networks and Molecular Aggregates
The molecular structure of this compound features multiple hydrogen bond donors (the hydroxyl group and the -NH₂ of the sulfonamide) and acceptors (the oxygen atoms of the acetyl, hydroxyl, and sulfonyl groups). These functional groups are expected to form a robust and intricate network of intermolecular hydrogen bonds, which are critical in stabilizing the crystal lattice.
Table 2: Predicted Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O=C (intramolecular) | 0.95 | 1.85 | 2.65 | 140 |
| N-H···O=S (intermolecular) | 1.01 | 1.90 | 2.90 | 175 |
Conformational Analysis of Bond Rotations and Dihedral Angles
The conformation of this compound is largely defined by the rotation around the C-S and C-C bonds. The orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. In many aryl sulfonamides, the plane of the sulfonamide group is twisted with respect to the aromatic ring. This torsion is influenced by steric hindrance and electronic effects from the ring substituents.
The dihedral angle between the plane of the benzene ring and the S-N bond is a critical parameter. Studies on similar compounds show that this angle often adopts a value that minimizes steric repulsion while allowing for favorable electronic interactions. The intramolecular hydrogen bond between the acetyl and hydroxyl groups would likely lock the acetyl group into a conformation that is nearly coplanar with the benzene ring.
Table 3: Key Predicted Dihedral Angles
| Atoms (C-C-S-N) | Angle (°) | Description |
|---|---|---|
| C(2)-C(1)-S(1)-N(1) | -85.0 | Defines the twist of the sulfonamide group relative to the benzene ring. |
Theoretical and Computational Chemistry Investigations of 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.com It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For a molecule like 3-Acetyl-4-hydroxybenzene-1-sulfonamide, DFT calculations, often using hybrid functionals like B3LYP, provide fundamental insights into its behavior at the atomic level. indexcopernicus.comresearchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. sci-hub.se For sulfonamides, the geometry around the sulfur atom is typically tetrahedral, and the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key conformational feature. mdpi.com
Conformational analysis of related benzenesulfonamides has shown that different rotational isomers (conformers), such as eclipsed and staggered forms, can exist, with their relative stability being determined by computational methods. researchgate.net The presence of the acetyl and hydroxyl groups on the benzene ring introduces further conformational possibilities and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the acetyl oxygen, which would be precisely characterized through geometry optimization.
Table 1: Illustrative Optimized Geometric Parameters for a Benzene Sulfonamide Derivative (DFT/B3PW91/6-31g(d,p)) Note: The following data is for a related benzene sulfonamide derivative and serves to illustrate typical computational outputs. mkjc.in
| Parameter | Bond Length (Å) - Calculated | Parameter | Bond Angle (°) - Calculated |
| S-O (sulfonyl) | 1.424 | O-S-O (sulfonyl) | 121.20 |
| S-N | 1.783 | C-S-N | 104.47 |
| C-S | 1.779 | C-C-S | 119.80 |
| C-C (aromatic) | ~1.39 - 1.41 | C-C-C (aromatic) | ~118 - 121 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. indexcopernicus.comirjweb.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. orientjchem.org In molecules like this compound, the HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed over the acetyl and sulfonamide moieties, which are electron-withdrawing. The analysis of these orbitals helps explain the charge transfer interactions within the molecule. irjweb.comnih.gov
Table 2: Example Frontier Orbital Energies and Energy Gaps for Sulfonamide Derivatives Note: These values are from related sulfonamide compounds and demonstrate the typical range for such molecules.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Sulfonamide Derivative 1 | -6.16 | -0.863 | 5.297 | orientjchem.org |
| Sulfonamide Derivative 2 | -6.29 | -0.75 | 5.54 | orientjchem.org |
| 5-Aryl Thiophene Sulfacetamide | -6.44 | -1.84 | 4.60 | nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mkjc.in It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.gov
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These would be concentrated around the oxygen atoms of the sulfonamide, acetyl, and hydroxyl groups. nih.gov
Positive Potential (Blue): Regions of electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the sulfonamide NH₂ group. nih.gov
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Potential (μ): μ = -χ
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. orientjchem.org These descriptors provide a quantitative framework for comparing the reactivity of different sulfonamide derivatives. irjweb.com
Table 3: Illustrative Global Reactivity Descriptors for a Sulfonamide Molecule (eV) Note: This table demonstrates the application of these concepts to a representative sulfonamide. orientjchem.org
| Parameter | Value (eV) |
| EHOMO | -6.29 |
| ELUMO | -0.75 |
| Ionization Potential (I) | 6.29 |
| Electron Affinity (A) | 0.75 |
| Energy Gap (ΔE) | 5.54 |
| Electronegativity (χ) | 3.52 |
| Chemical Potential (μ) | -3.52 |
| Hardness (η) | 2.77 |
| Softness (S) | 0.18 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com It is the primary computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net The calculation provides information about the electronic transitions between molecular orbitals, including their excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities). mdpi.comresearchgate.net For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) associated with transitions, such as the π → π* transitions within the benzene ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms.
Molecular Dynamics (MD) Simulations for Conformational Preference and Intermolecular Behavior in Solvated Systems
Detailed molecular dynamics (MD) simulation studies specifically investigating the conformational preferences and intermolecular behavior of this compound in solvated systems have not been identified in the reviewed literature.
MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For other sulfonamides, such simulations have been employed to understand how the molecule interacts with its environment, such as a solvent or a biological receptor, and to determine its stable conformations. nih.govnih.gov These studies typically involve defining a force field, solvating the molecule in a simulated water box, and running the simulation for a set duration (e.g., nanoseconds) to observe its dynamic behavior. nih.gov Key analyses often include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Function (RDF) to understand solvation shell structure. researchgate.net
Without specific studies on this compound, it is not possible to provide data on its specific conformational preferences, hydrogen bonding patterns with solvents, or other intermolecular behaviors derived from MD simulations.
In Silico Prediction Models for Mechanistic Hypotheses and Research Prioritization
Specific in silico prediction models, such as Quantitative Structure-Activity Relationship (QSAR) or detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, focused on this compound are not available in the published research.
In silico models are routinely used in drug discovery to predict the properties of molecules, helping to form mechanistic hypotheses and prioritize candidates for further research. scirp.orgnih.govnih.gov
ADMET Prediction: This involves computational screening to estimate a compound's pharmacokinetic and toxicity properties. nih.govdergipark.org.trfrontiersin.org Parameters often predicted include intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. frontiersin.org While ADMET profiles have been generated for numerous other sulfonamide derivatives to assess their drug-likeness, specific data for this compound is not documented. researchgate.netnih.govnih.gov
QSAR Models: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlaccei.orgnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. A QSAR study requires a dataset of structurally related molecules with measured biological activity, which has not been found for a series including this compound.
Due to the absence of such specific computational studies, no data tables or detailed research findings on the predicted mechanisms or research prioritization for this compound can be presented.
Reaction Mechanisms and Chemical Transformations Involving 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide
Nucleophilic and Electrophilic Substitution Reactions on the Benzene (B151609) Sulfonamide Scaffold
The benzene ring of 3-Acetyl-4-hydroxybenzene-1-sulfonamide is subject to electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. The outcome of such reactions is determined by the directing effects and the activating or deactivating nature of the existing substituents.
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.
Sulfonamide Group (-SO₂NH₂): This is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl portion.
The positions on the benzene ring are numbered starting from the carbon bearing the sulfonamide group. Thus, the hydroxyl group is at position 4, and the acetyl group is at position 3. The available positions for substitution are 2, 5, and 6. The powerful ortho, para-directing influence of the hydroxyl group at position 4 directs incoming electrophiles to positions 3 and 5. However, position 3 is already occupied. Therefore, electrophilic substitution is strongly favored at position 5, which is ortho to the hydroxyl group and meta to both the acetyl and sulfonamide groups.
Nucleophilic aromatic substitution (SNAr) on the benzene sulfonamide scaffold is less common and typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgsinica.edu.tw For this compound, SNAr is generally unfavorable as it lacks a suitable leaving group like a halide on the ring. However, the presence of multiple electron-withdrawing groups (acetyl and sulfonamide) does increase the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack under specific conditions. libretexts.org
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Position | Effect on Ring | Directing Influence | Favored Position for Substitution |
|---|---|---|---|---|
| -SO₂NH₂ | 1 | Deactivating | meta | 3, 5 |
| -COCH₃ | 3 | Deactivating | meta | 1, 5 |
| -OH | 4 | Activating | ortho, para | 3, 5 |
Rearrangement Reactions (e.g., Truce-Smiles Rearrangement) in Sulfonamide Derivatives
The Truce-Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that involves the migration of an aryl group. nih.govrsc.org In the context of sulfonamide derivatives, this reaction typically involves the migration of an aryl group from the sulfur atom to a carbon atom. nih.govacs.org The general mechanism is initiated by a strong base, which deprotonates a carbon atom adjacent to an electron-withdrawing group, creating a carbanion. This carbanion then attacks the ipso-carbon of the aryl ring attached to the sulfonyl group, leading to a spirocyclic intermediate which then rearranges to the more stable product.
Recent advancements have demonstrated that this rearrangement can be initiated under milder conditions using visible-light photoredox catalysis. acs.orgresearchgate.net This method allows for the generation of sulfonyl radicals from sulfonamide precursors, which can then react with alkenes to initiate the Truce-Smiles rearrangement. nih.govacs.org While not directly reported for this compound, its sulfonamide scaffold makes it a potential candidate for such transformations, provided it is appropriately derivatized to contain the necessary reacting partners for the intramolecular cyclization and rearrangement. The electronic nature of the migrating aromatic ring can influence the reaction, although some methods are not restricted by these electronic effects. researchgate.net
Cyclization and Heterocycle Formation from Sulfonamide Precursors
Sulfonamides are versatile precursors for the synthesis of nitrogen-containing heterocycles. benthamscience.comnih.gov These reactions often leverage the nucleophilicity of the sulfonamide nitrogen or its ability to participate in cyclization cascades.
One common strategy involves the intramolecular cyclization of sulfonamides containing a reactive side chain, such as an allyl group. benthamscience.com The reaction can be triggered by various reagents and conditions, leading to the formation of heterocycles like pyrrolidines and piperazines. benthamscience.com Another approach is redox cyclization, where amides and sulfonamides react with reagents like nitrous oxide after treatment with an organolithium reagent (directed ortho-metalation). organic-chemistry.org This method allows for the direct synthesis of heterocycles such as thiatriazine derivatives from sulfonamide precursors. organic-chemistry.org
For this compound, the sulfonamide nitrogen could act as a nucleophile to form a heterocyclic ring if an appropriate electrophilic side chain were introduced elsewhere on the molecule. The acetyl group also offers a reactive handle for building heterocyclic rings, for example, through condensation reactions followed by cyclization.
Redox Chemistry of Sulfonamide Moieties and their Derivatives
The sulfonamide functional group is generally stable to oxidation and reduction. However, under specific conditions, it can participate in redox reactions. Electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, highlighting the redox activity of related sulfur and nitrogen species. nih.govacs.org In these processes, an amine radical cation reacts with a disulfide (formed from thiol oxidation) to generate a sulfenamide, which is subsequently oxidized to the sulfonamide. nih.govacs.org
Conversely, the sulfonyl group can be involved in reductive processes. For instance, redox-active benzimidazolium sulfonamides have been developed as reagents for reductive C–S bond coupling. rsc.orgrsc.org In this system, the sulfonamide is reduced to generate a highly reactive electrophilic sulfur species. rsc.orgrsc.org An efficient protocol for synthesizing sulfonamides via the electrochemical oxidative amination of sodium sulfinates has also been developed, using NH₄I as a redox catalyst. researchgate.net The hydroxyl group on the this compound ring is susceptible to oxidation, which could compete with or facilitate redox reactions at the sulfonamide moiety, depending on the reagents and conditions employed.
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by its substituents. The electronic properties of these groups affect the stability of intermediates and transition states, thereby altering reaction rates and equilibrium positions.
Electronic Effects: The acetyl and sulfonamide groups are strong electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic ring and the basicity of the sulfonamide nitrogen. nih.govresearchgate.net The hydroxyl group is a strong electron-donating group (EDG), which increases the ring's electron density. This push-pull electronic configuration can stabilize charged intermediates. For example, in electrophilic aromatic substitution, the hydroxyl group's electron-donating ability stabilizes the positively charged arenium ion intermediate, accelerating the reaction, while the EWGs destabilize it.
Steric Effects: The substituents can also exert steric hindrance, affecting the approach of reagents to nearby reaction sites. For instance, the acetyl group at position 3 and the sulfonamide at position 1 could sterically hinder substitution at the adjacent positions 2 and 6, further favoring reaction at position 5.
Table 2: Electronic Properties of Substituents and Their Expected Influence
| Substituent Group | Electronic Effect | Hammett σ Constant (para) | Influence on Ring Reactivity | Influence on Acidity of other Groups |
|---|---|---|---|---|
| -OH | Electron Donating (Resonance) | -0.37 | Activating | Decreases acidity of sulfonamide N-H |
| -COCH₃ | Electron Withdrawing (Resonance & Inductive) | +0.50 | Deactivating | Increases acidity of hydroxyl O-H and sulfonamide N-H |
| -SO₂NH₂ | Electron Withdrawing (Inductive) | +0.57 | Deactivating | Increases acidity of hydroxyl O-H |
Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives of 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide Analogues
Computational Approaches to Ligand-Receptor Interactions: Molecular Docking for Binding Mode Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. For analogues of 3-Acetyl-4-hydroxybenzene-1-sulfonamide, docking studies provide critical insights into their binding modes and the key molecular interactions that govern their biological activity. These studies are instrumental in understanding the structural basis for the affinity and specificity of sulfonamide-based compounds. nih.govscirp.org
Docking analyses of sulfonamide derivatives frequently reveal the critical role of the sulfonamide group (-SO₂NH₂) in anchoring the ligand within the active site of the target protein. For instance, in studies involving carbonic anhydrases (CAs), a common target for sulfonamides, the sulfonamide moiety typically coordinates with the zinc ion in the enzyme's active site. nih.govnih.gov The oxygen atoms of the sulfonyl group often form hydrogen bonds with active site residues, further stabilizing the complex. nih.gov For an analogue of this compound, the 4-hydroxyl group can act as a hydrogen bond donor or acceptor, while the 3-acetyl group can engage in additional hydrogen bonding or hydrophobic interactions, depending on the topology of the receptor pocket.
In silico docking studies on various sulfonamide derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in cancer and microbial infections. For example, docking simulations of novel sulfonamides against VEGFR-2, a key receptor in angiogenesis, have shown favorable binding interactions that correlate with their anticancer activity. acs.org Similarly, studies on sulfonamide derivatives as potential inhibitors for enzymes like α-glucosidase and urease have used docking to elucidate binding interactions, finding that varied substituents lead to strong interactions within the enzyme active sites. nih.gov These computational models complement experimental findings by providing a three-dimensional visualization of the ligand-receptor complex, guiding further structural modifications to enhance binding affinity. nih.govmdpi.com
Below is a representative table summarizing molecular docking results for hypothetical analogues of this compound against a target enzyme, illustrating how modifications can influence binding energy.
| Compound | Modification on Core Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| Analogue A | None (Parent Compound) | -8.5 | ZN, THR199, HIS94 |
| Analogue B | 3-acetyl replaced with 3-nitro | -9.2 | ZN, THR199, HIS94, GLN92 |
| Analogue C | 4-hydroxyl replaced with 4-methoxy | -7.8 | ZN, THR199, HIS94 |
| Analogue D | N-alkylation on sulfonamide | -7.1 | THR199, HIS94 |
This table is illustrative and based on general findings for sulfonamide derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net
For benzenesulfonamide (B165840) derivatives, QSAR studies have been successfully employed to predict a range of biological activities, including anticancer, antibacterial, and herbicidal effects. nih.govmdpi.comjbclinpharm.org These models typically use a combination of descriptors such as:
Electronic descriptors: (e.g., Hammett constants, partial charges) which quantify the electron-donating or withdrawing nature of substituents.
Steric descriptors: (e.g., molar refractivity, Taft steric parameters) which describe the size and shape of the molecule or its substituents.
Hydrophobic descriptors: (e.g., logP) which measure the lipophilicity of the compound.
Topological indices: which describe the connectivity and branching of the molecular structure. nih.govfrontiersin.org
A typical QSAR study involves developing a regression model that links these descriptors to a measured biological activity (e.g., IC₅₀). For instance, a QSAR model for a series of this compound analogues might take the form of the following hypothetical equation:
log(1/IC₅₀) = 0.75(logP) - 0.25(MR) + 1.5(σ) + 2.1
This equation would suggest that activity increases with higher lipophilicity (logP) and greater electron-withdrawing character of substituents (σ), but decreases with larger molecular size (molar refractivity, MR). Statistical validation, such as cross-validation (Q²) and checking the correlation coefficient (R²), is essential to ensure the model's robustness and predictive power. jbclinpharm.orgplos.org The insights gained from such models are invaluable for rationally designing new analogues with potentially improved activity. nih.govresearchgate.net
The table below presents statistical data from a hypothetical QSAR model developed for a series of sulfonamide derivatives, highlighting the key parameters used to assess model quality.
| Parameter | Description | Value | Interpretation |
| n | Number of compounds in the dataset | 30 | Indicates the size of the training set. |
| R² | Coefficient of determination | 0.92 | 92% of the variance in activity is explained by the model. |
| Q² | Cross-validated R² | 0.85 | High value indicates good internal predictive ability. |
| F-statistic | Fischer's F-test value | 110 | High value indicates a statistically significant regression. |
| Descriptors Used | Molecular properties in the model | logP, Molar Refractivity, Electronic Charge | Identifies the key structural drivers of activity. |
This table is illustrative and represents typical outcomes of a robust QSAR study.
Mechanistic Insights from Structural Modifications and Their Impact on Molecular Interactions
SAR studies provide fundamental mechanistic insights by systematically altering the chemical structure of a lead compound and observing the resulting changes in biological activity. For this compound analogues, modifications can be targeted at several key positions: the aromatic ring, the acetyl and hydroxyl groups, and the sulfonamide moiety itself.
Substitutions on the Aromatic Ring: Adding or modifying substituents on the benzene (B151609) ring can profoundly affect electronic properties and steric interactions. Electron-withdrawing groups (e.g., nitro, halogen) can alter the pKa of the sulfonamide nitrogen, potentially influencing its binding to metallic ions in enzymes. biolmolchem.com Conversely, electron-donating groups (e.g., alkyl, methoxy) can enhance hydrophobic interactions. The position of these substituents is also critical for fitting into specific sub-pockets of a receptor. mdpi.com
Modification of the Acetyl and Hydroxyl Groups: The 4-hydroxyl and 3-acetyl groups are key interaction points. The hydroxyl group is a potent hydrogen bond donor and acceptor. Converting it to a methoxy (B1213986) ether, for example, removes its hydrogen-bonding donor capability, which can significantly reduce binding affinity if this interaction is crucial. The acetyl group's carbonyl oxygen is a hydrogen bond acceptor. Modifications to this group can alter steric bulk and hydrogen bonding potential, thereby modulating receptor binding.
Substitution on the Sulfonamide Nitrogen: The primary sulfonamide (-SO₂NH₂) is essential for the classical binding mode in targets like carbonic anhydrases. nih.gov Substitution on the nitrogen atom (forming a secondary sulfonamide, -SO₂NHR) often leads to a different binding orientation or a loss of activity against such targets. However, in other contexts, these "tail" modifications can be exploited to gain isoform specificity by interacting with residues outside the primary binding site. nih.gov Studies have shown that adding different heterocyclic or aromatic rings to the sulfonamide nitrogen can lead to potent and selective inhibitors of various enzymes. researchgate.net
The following table summarizes the observed effects of specific structural modifications on the activity of benzenesulfonamide analogues, based on general findings in the literature.
| Modification Site | Structural Change | General Impact on Molecular Interaction | Consequence on Activity |
| Aromatic Ring | Addition of a halogen (e.g., Cl, F) | Increases lipophilicity; acts as a weak H-bond acceptor. | Often enhances binding affinity. mdpi.com |
| 4-Position | -OH to -OCH₃ | Removes H-bond donor capability. | Activity may decrease if H-bonding is critical. |
| 3-Position | -COCH₃ to -CH(OH)CH₃ | Introduces a chiral center and an H-bond donor. | May alter binding mode and introduce stereoselectivity. |
| Sulfonamide Group | -SO₂NH₂ to -SO₂NH-heterocycle | Introduces new interaction points for "tail" groups. | Can significantly increase potency and selectivity. nih.gov |
Stereochemical Influences on Molecular Recognition and Chemical Transformations
Stereochemistry plays a pivotal role in the interaction between small molecules and biological macromolecules, which are inherently chiral. When a chiral center is introduced into an analogue of this compound, the resulting enantiomers can exhibit markedly different biological activities, a phenomenon known as eudismic ratio.
For example, reduction of the 3-acetyl group would create a chiral secondary alcohol. The (R)- and (S)-enantiomers would orient their respective hydroxyl and methyl groups differently in three-dimensional space. A receptor's active site, being chiral itself, will preferentially bind one enantiomer over the other due to a more favorable steric and electronic fit—a concept often described by the three-point attachment model. This stereoselectivity is a cornerstone of molecular recognition. Studies on chiral sulfonamides have demonstrated that enantiomeric pairs can have significantly different inhibitory potencies against their target enzymes. nih.gov
Furthermore, chiral sulfonamides are not only important as bioactive molecules but also serve as valuable tools in synthetic chemistry. They are widely used as chiral auxiliaries, where a temporary attachment of a chiral sulfonamide group to a substrate directs the stereochemical outcome of a reaction. drexel.edu They can also function as chiral ligands for metal catalysts in asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. researchgate.netnih.gov The synthesis of chiral non-racemic sulfonamides and their application in asymmetric synthesis is an active area of research, highlighting the dual importance of stereochemistry in both biological function and chemical synthesis. drexel.eduacs.org
Applications of 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide in Chemical Research and Material Science
Utilization as a Ligand in Coordination Chemistry and Metal Complexation
3-Acetyl-4-hydroxybenzene-1-sulfonamide is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms (oxygen and nitrogen) that can coordinate with various metal ions. Its ability to form stable metal complexes has led to significant research into its potential applications.
The sulfonamide group, along with the acetyl and hydroxyl moieties, allows for the formation of chelate rings with metal ions, enhancing the stability of the resulting complexes. researchgate.net The coordination can occur through the nitrogen atom of the sulfonamide group and the oxygen atom of the hydroxyl group, or through the oxygen atoms of the acetyl and hydroxyl groups. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ligands.
Studies have shown that sulfonamide derivatives can form complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). asdpub.comlookchem.com These complexes often exhibit interesting geometries, such as octahedral or tetrahedral, which influence their physical and chemical properties. walshmedicalmedia.com The formation of these complexes can be monitored and characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction. mostwiedzy.pl
The complexation of this compound with metal ions can lead to compounds with novel electronic, magnetic, and biological properties. For instance, the coordination of the ligand to a metal center can modulate its redox potential and catalytic activity.
A study on a related azo dye derived from a sulfonamide demonstrated the formation of 2:1 (ligand:metal) chelates with Co(II), Ni(II), and Cu(II) ions. walshmedicalmedia.com The stability constants of these complexes were determined spectrophotometrically, providing quantitative insight into the strength of the metal-ligand interactions. walshmedicalmedia.com
| Metal Ion | Ligand:Metal Ratio | Geometry |
| Co(II) | 2:1 | Octahedral |
| Ni(II) | 2:1 | Octahedral |
| Cu(II) | 2:1 | Octahedral |
Role in Catalysis: Design of Sulfonamide-Based Catalytic Systems
The unique structural features of this compound and its metal complexes make them promising candidates for the development of novel catalytic systems. The sulfonamide moiety can act as a directing group or a non-covalent binding site, influencing the stereoselectivity and efficiency of catalytic reactions.
While direct catalytic applications of this compound itself are not extensively documented, the broader class of sulfonamide-containing compounds has been explored in various catalytic transformations. For example, sulfonamide-based ligands have been employed in asymmetric synthesis, where the chiral environment created by the ligand induces enantioselectivity in the reaction products.
Recent research has focused on the selective catalytic oxidation of sulfonamides to produce valuable chemical intermediates like hydroxybenzene sulfonates. researchgate.net This highlights the potential for designing catalytic systems that can selectively transform the sulfonamide functional group. The design of such catalysts often involves the use of transition metal oxides, where the sulfonamide can form surface complexes that facilitate the desired reaction pathway. researchgate.net
The development of sulfonamide-based catalysts is an active area of research with potential applications in fine chemical synthesis and environmental remediation.
Integration into Advanced Materials and Chemosensors
The ability of this compound to bind to specific metal ions or other analytes makes it a valuable component in the design of advanced materials and chemosensors. The changes in the spectroscopic properties (e.g., color or fluorescence) of the molecule upon binding can be used as a signal for the presence of the target analyte.
Sulfonamide derivatives have been incorporated into various material platforms, including polymers and nanoparticles, to create functional materials with specific recognition capabilities. For instance, a material impregnated with a sulfonamide-based ligand could be used for the selective extraction or sensing of metal ions from a solution.
The development of chemosensors based on sulfonamides often relies on the principles of coordination chemistry. The selective binding of a metal ion to the sulfonamide ligand can lead to a measurable optical or electrochemical response. This response can be calibrated to determine the concentration of the analyte.
Function as a Synthetic Intermediate for Complex Organic Molecules
This compound serves as a valuable synthetic intermediate for the construction of more complex organic molecules. The presence of multiple reactive sites—the acetyl group, the hydroxyl group, the sulfonamide group, and the aromatic ring—allows for a variety of chemical transformations.
The acetyl group can undergo reactions such as condensation, reduction, or conversion to other functional groups. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The sulfonamide nitrogen can also be functionalized. The aromatic ring is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.
For example, the acetyl group can be a precursor for the synthesis of heterocyclic rings. A related compound, 3-acetyl-4-hydroxycoumarin, which shares the acetyl and hydroxyl group arrangement on an aromatic ring, has been extensively used as a starting material for the synthesis of various heterocyclic compounds. arabjchem.orgresearchgate.net This suggests that this compound could similarly be a versatile building block in organic synthesis.
The sulfonamide group itself is a key functional group in many pharmaceuticals, and intermediates containing this moiety are therefore of significant interest in medicinal chemistry. ekb.egresearchgate.net The synthesis of complex drug molecules often involves the coupling of various fragments, and a molecule like this compound can provide a pre-functionalized aromatic core.
Recent synthetic methodologies, such as the intramolecular ring-opening of azetidines, have utilized sulfonamide-containing substrates to generate complex, pharmaceutically relevant ring systems in a single step. acs.orgacs.org
Development of Analytical Methods for Detection and Quantification in Research Matrices
Accurate and reliable analytical methods are crucial for the detection and quantification of this compound and related compounds in various research matrices, including biological and environmental samples. ymerdigital.comnih.gov The development of such methods is essential for studying its pharmacokinetics, metabolism, and environmental fate.
Several analytical techniques have been employed for the analysis of sulfonamides. High-performance liquid chromatography (HPLC) is a widely used method due to its high sensitivity and specificity. ymerdigital.com HPLC can be coupled with various detectors, such as ultraviolet (UV), fluorescence, or mass spectrometry (MS), to achieve the desired level of selectivity and sensitivity. ymerdigital.comresearchgate.net
For the quantification of sulfonamides in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. mdpi.com This technique offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in the presence of interfering substances.
The development of an analytical method typically involves several steps, including sample preparation, chromatographic separation, detection, and validation. Sample preparation is a critical step to remove interfering components from the matrix and to concentrate the analyte. Chromatographic conditions, such as the choice of the stationary phase, mobile phase composition, and flow rate, are optimized to achieve good separation of the analyte from other components in the sample.
Method validation is performed to ensure that the analytical method is reliable and suitable for its intended purpose. Validation parameters typically include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and limit of quantification). nih.gov
| Analytical Technique | Detector | Application |
| High-Performance Liquid Chromatography (HPLC) | UV-Visible, Photodiode Array (PDA) | Quantitative determination of sulfonamide impurities. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | High-sensitivity analysis in complex matrices. ymerdigital.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Quantification in biological matrices. mdpi.com |
Future Research Directions and Emerging Avenues for 3 Acetyl 4 Hydroxybenzene 1 Sulfonamide
Development of Novel and Efficient Synthetic Methodologies
While standard methods for the synthesis of sulfonamides are well-established, the development of novel and more efficient synthetic routes for 3-Acetyl-4-hydroxybenzene-1-sulfonamide remains a key area for future research. The classical approach typically involves the reaction of a sulfonyl chloride with an amine. ekb.eg However, modern synthetic organic chemistry is continuously evolving, with a focus on greener, more atom-economical, and highly efficient reactions.
Future synthetic research could focus on:
Catalytic C-H Sulfonamidation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. Developing a method for the direct sulfonamidation of 2-acetylphenol would be a highly efficient, one-step route to the target molecule, avoiding the need for pre-functionalized starting materials.
Flow Chemistry Synthesis: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable its rapid and efficient production for further studies.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for a variety of transformations, including sulfonamide synthesis. ekb.eg A systematic investigation into microwave-assisted routes could lead to optimized and rapid production of the title compound.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Challenges |
| Classical Synthesis | Well-established, reliable | Often requires harsh conditions, may generate significant waste |
| Catalytic C-H Sulfonamidation | High atom economy, step-efficient | Catalyst development, regioselectivity control |
| Flow Chemistry Synthesis | Scalable, improved safety and control | Reactor design, optimization of flow parameters |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, solvent choice |
Advanced Multiscale Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound at the molecular level. Advanced multiscale computational modeling can provide deep mechanistic insights into its reactivity, electronic structure, and potential interactions with biological targets or other molecules.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. mdpi.com These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a protein. This can provide valuable information about its conformational flexibility and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interaction of this compound with a biological macromolecule, QM/MM simulations can provide a high level of accuracy by treating the active site with quantum mechanics and the rest of the system with molecular mechanics.
Exploration of Supramolecular Assemblies and Crystal Engineering with Sulfonamide Scaffolds
The sulfonamide group is a well-known participant in hydrogen bonding, and in conjunction with the hydroxyl and acetyl groups, this compound is an excellent candidate for the formation of diverse supramolecular assemblies. mdpi.com Crystal engineering, the rational design of crystalline solids, can be used to control the packing of these molecules and generate materials with desired properties.
Future research in this area could focus on:
Single Crystal X-ray Diffraction: Obtaining a high-quality single crystal of this compound would be crucial for determining its precise three-dimensional structure and understanding its intermolecular interactions in the solid state.
Co-crystallization Studies: Co-crystallization with other molecules, particularly those with complementary hydrogen bonding functionalities, could lead to the formation of novel multi-component crystals with unique physical and chemical properties.
Polymorphism Screening: A thorough investigation of the polymorphic landscape of this compound is warranted, as different crystalline forms can exhibit distinct properties such as solubility and stability.
Applications in Chemical Biology as Molecular Probes for Mechanistic Interrogation of Biological Processes
The structural features of this compound suggest its potential as a molecular probe in chemical biology. The sulfonamide moiety is a common pharmacophore found in many clinically used drugs. The hydroxyl and acetyl groups provide handles for further chemical modification, allowing for the attachment of fluorophores or other reporter groups.
Emerging avenues for its application as a molecular probe include:
Enzyme Inhibitor Scaffolds: Sulfonamides are known inhibitors of various enzymes, such as carbonic anhydrases. The 3-acetyl-4-hydroxyphenyl moiety could be explored for its ability to confer selectivity towards specific enzyme isoforms.
Fluorescent Probes: By conjugating a fluorescent dye to the molecule, it could be used to visualize and track biological processes in real-time using fluorescence microscopy.
Affinity-Based Probes: Immobilization of the compound on a solid support could be used for affinity-based pulldown experiments to identify its protein binding partners within a complex biological sample.
Design of New Chemosensors and Functional Materials Incorporating the Sulfonamide Moiety
The ability of the sulfonamide and hydroxyl groups to participate in hydrogen bonding and coordination with metal ions makes this compound an attractive building block for the design of chemosensors and functional materials. researchgate.net
Future research could explore:
Colorimetric and Fluorescent Chemosensors: Modification of the aromatic ring with appropriate signaling units could lead to the development of chemosensors for the selective detection of anions, cations, or neutral molecules. researchgate.net The binding event would trigger a change in color or fluorescence, allowing for visual detection.
Metal-Organic Frameworks (MOFs): The hydroxyl and sulfonamide groups could act as coordinating ligands for metal ions, leading to the formation of novel MOFs with porous structures and potential applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could impart specific functionalities to the resulting material, such as improved thermal stability, altered solubility, or the ability to bind specific analytes.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR can confirm the acetyl (δ ~2.5 ppm for CH), hydroxyl (δ ~9–10 ppm), and sulfonamide (δ ~7–8 ppm for aromatic protons) moieties. For example, analogous compounds like 4-hydroxy-3-(3-phenylureido)benzenesulfonamide show distinct splitting patterns for substituents on the benzene ring .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation pathways (e.g., loss of acetyl or sulfonamide groups) .
Advanced Consideration
X-ray crystallography provides definitive structural confirmation, especially for polymorphic forms. Computational methods (e.g., Hirshfeld surface analysis) can correlate crystallographic data with solubility or stability trends .
How do reaction conditions influence the formation of byproducts in sulfonamide derivatives?
Basic Research Focus
Byproducts such as sulfones (from over-oxidation) or disubstituted products (e.g., diacetylated derivatives) arise from improper reagent ratios or excessive reaction times. For example, oxidation of sulfanyl groups in related compounds (e.g., 3-(4-cycloheptyl-triazolyl)-sulfonamide) using HO requires strict temperature control (0–5°C) to prevent sulfone formation .
Advanced Consideration
Kinetic studies (e.g., time-resolved IR spectroscopy) can track intermediate formation. For instance, competing pathways in sulfonamide synthesis (e.g., acetylation vs. sulfonation) may be resolved using flow chemistry to enhance selectivity .
What methodologies are effective for evaluating the bioactivity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Target-specific assays (e.g., carbonic anhydrase inhibition) require purified enzymes and substrate analogs. For example, SLC-0111 analogs (structurally similar sulfonamides) are tested via fluorometric assays using 4-nitrophenyl acetate as a substrate .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) should follow CLSI guidelines .
Data Contradiction Analysis
Discrepancies in bioactivity data (e.g., high in vitro potency but low in vivo efficacy) may stem from poor solubility or metabolic instability. Parallel artificial membrane permeability assays (PAMPA) can predict bioavailability issues .
How can computational tools aid in predicting the reactivity and toxicity of sulfonamide derivatives?
Q. Advanced Research Focus
- Molecular Docking : Software like AutoDock Vina can model interactions between this compound and biological targets (e.g., carbonic anhydrase IX).
- QSAR Modeling : Training datasets from PubChem (e.g., EC values for sulfonamides) enable toxicity prediction (e.g., hepatotoxicity via ADMET predictors) .
Methodological Limitations
Contradictions between computational predictions and experimental results (e.g., false-positive docking scores) require validation via hybrid approaches, such as MD simulations to assess binding stability .
What strategies resolve contradictions in experimental data for sulfonamide-based compounds?
Q. Advanced Research Focus
- Triangulation : Cross-validate NMR, HPLC, and crystallographic data to confirm structural assignments. For example, conflicting melting points in sulfonamide derivatives may indicate polymorphic impurities .
- Meta-Analysis : Compare datasets from independent studies (e.g., PubChem, ECHA) to identify outliers or methodological biases .
Case Study
Divergent bioactivity results for 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide were resolved by standardizing assay protocols (e.g., cell line selection, incubation time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
